molecular formula C6H6OS B1351181 4-Methylthiophene-2-carbaldehyde CAS No. 6030-36-0

4-Methylthiophene-2-carbaldehyde

Cat. No. B1351181
CAS RN: 6030-36-0
M. Wt: 126.18 g/mol
InChI Key: HVXCGIPRXBJIRK-UHFFFAOYSA-N
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Scientific Research Applications

  • Synthesis and Biological Activity 4-Methylthiophene-2-carbaldehyde is used in the synthesis of Schiff base ligands, which have been shown to exhibit significant antibacterial activity against Staphylococcus aureus, comparable to some antibiotics. These ligands also display pronounced cytotoxic effects on cancer cell lines, without harming healthy cells (Uluçam et al., 2021).

  • Optical Properties and Applications This compound is utilized in the creation of N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, leading to the formation of 4,5-dihydrothieno[3,2-c]quinolines. These derivatives exhibit moderate to high fluorescence quantum yields, making them potential candidates for applications like invisible ink dyes (Bogza et al., 2018).

  • Eco-friendly Synthesis An eco-friendly and efficient synthesis method has been developed for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde using vinyl azides and 1,4-dithiane-2,5-diol. This method is noted for its high efficiency and environmental friendliness (Chen et al., 2014).

  • Antibacterial and Biological Evaluation Arylthiophene-2-carbaldehydes synthesized via Suzuki-Miyaura reactions have demonstrated good antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Specific compounds in this series have shown excellent antibacterial activity and NO scavenging properties (Ali et al., 2013).

  • Analytical Chemistry Applications The compound is also involved in analytical chemistry, specifically in the determination of isomeric impurities in samples of morantel tartrate, where it serves as a marker in gas-liquid chromatographic analysis (Addison et al., 1974).

  • important in biochemistry, pharmaceutical science, and nanoscience due to their excellent enantioselectivities and yields (Brandau et al., 2006).
  • Aroma-active Compound Analysis In the study of aroma-active compounds formed during the Maillard reaction between glutathione and reducing sugars, 4-methylthiophene-2-carbaldehyde and its derivatives were identified as key sulfur aroma compounds. Their formation pathways were elucidated, contributing to the understanding of flavor chemistry in food science (Lee et al., 2010).

  • Synthesis of Heterocyclic Compounds The compound is pivotal in the synthesis of various heterocyclic compounds, including 4H-thieno[3,2-c]chromenes, achieved through palladium-catalyzed intramolecular cyclization. These compounds have potential applications in various fields of chemistry (Fisyuk et al., 2012).

  • Organocatalytic Asymmetric Synthesis It is used in the organocatalytic asymmetric synthesis of dihydrocarbazoles, demonstrating the potential of 4-methylthiophene-2-carbaldehyde in complex organic synthesis and pharmaceutical applications (Gu et al., 2016).

  • Electrochemical Studies and Charge Transport The compound is involved in the synthesis of donor–acceptor materials, demonstrating significant electron mobility, indicating potential applications in materials science and electronic device fabrication (Tokarev et al., 2019).

Safety And Hazards

properties

IUPAC Name

4-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-2-6(3-7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXCGIPRXBJIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383746
Record name 4-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-2-carbaldehyde

CAS RN

6030-36-0
Record name 4-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylthiophene-2-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
G Ulucam, B Yenturk - Journal of the Chilean Chemical Society, 2019 - SciELO Chile
… The ligands were synthesized by Schiff base condensation method 8 , 9 of thiophene-2-carbaldehyde and 4-methylthiophene-2-carbaldehyde with 4,4’-(ethane-1,2-diyl)dianiline, …
Number of citations: 3 www.scielo.cl
G Uluçam, ŞE Okan, Ş Aktaş, B Yentürk - Journal of Molecular Structure, 2021 - Elsevier
… of aromatic aldehyde 4-methylthiophene-2-carbaldehyde with hexane-1,6-diamine. Also, C 20 H 28 N 2 S 2 was obtained reacting 4-methylthiophene-2-carbaldehyde with octane-1,8-…
Number of citations: 4 www.sciencedirect.com
E Addison, E Davison, PF Wadsworth - Analyst, 1974 - pubs.rsc.org
… m/m) of the isomeric impurity 4-methylthiophene2-carbaldehyde. It is not possible to remove … thiophene-2-carbaldehyde and 4-methylthiophene-2-carbaldehyde. The use of alkaline …
Number of citations: 1 pubs.rsc.org
S Tabassum, S Govindaraju - Materials Today: Proceedings, 2022 - Elsevier
… Substituted phenacyl bromide (1, 1 mmol), 4-methylthiophene-2-carbaldehyde/ 5-… conditions various substituted phenacyl bromide, 4-methylthiophene-2-carbaldehyde/ 5-methylfuran-2-…
Number of citations: 4 www.sciencedirect.com
Z Tian, M Huang, B Zhao, H Huang, X Feng, Y Nie… - Dyes and …, 2010 - Elsevier
… Pinacol(4-(N,N-diphenylamino)phenyl)boronate (1), 2-bromo-3-methyl-thiophene (2) and 5-bromo-4-methylthiophene-2-carbaldehyde (3) were synthesized according to the methods …
Number of citations: 68 www.sciencedirect.com
Z Li, J Chen, L Wu, A Ren, P Lu, Y Wang - Organic letters, 2019 - ACS Publications
… Thanks to the formyl group, which functioned as a directing anchor, 4ma was isolated in a single product after column chromatography when 4-methylthiophene-2-carbaldehyde was …
Number of citations: 25 pubs.acs.org
XF Wu, C Darcel - 2009 - Wiley Online Library
… When thiophene-2-carbaldehyde and 4-methylthiophene-2-carbaldehyde were used, corresponding esters 2s and 2t were isolated in 80 and 73 % yield, respectively (Table 3, Entries …
S Tabassum, S Govindaraju - Topics in Catalysis, 2022 - Springer
… The hydrazinecarbothioamide may then be converted to Intermediate 1, which initiates the reaction by reacting with the 4-methylthiophene-2-carbaldehyde to generate an imine. The …
Number of citations: 2 link.springer.com
A Aktas Kamiloglu, I Omeroglu, H Yalazan… - Journal of Inclusion …, 2022 - Springer
… The new thiophene linked chalcone compound 2 was synthesized by the reaction of 1-(3-hydroxyphenyl)ethanone (a) with 4-methylthiophene-2-carbaldehyde (c) in the mixture of …
Number of citations: 2 link.springer.com
W Zhou, Z Cao, S Jiang, H Huang, L Deng, Y Liu… - Organic …, 2012 - Elsevier
Two novel porphyrin dyes (PMBTZ and PHBTZ) modified with alkyl-thiophene and 2,1,3-benzothiadiazole (BTZ) moieties were designed and synthesized. The optical and …
Number of citations: 40 www.sciencedirect.com

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